molecular formula C7H13BF3K B578706 Potassium cycloheptyltrifluoroborate CAS No. 1218908-72-5

Potassium cycloheptyltrifluoroborate

Cat. No. B578706
CAS RN: 1218908-72-5
M. Wt: 204.085
InChI Key: DQQLVLJWFMWZNO-UHFFFAOYSA-N
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Description

Potassium cycloheptyltrifluoroborate is a chemical compound with the molecular formula C7H13BF3K .


Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . In a one-step synthesis of aliphatic potassium acyltrifluoroborates (KATs) from organocuprates, organolithium and organomagnesium reagents were readily transmetalated onto Cu(I) and coupled with a KAT-forming reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13BF3.K.H/c9-8(10,11)7-5-3-1-2-4-6-7;;/h7H,1-6H2;;/q-1;; . This indicates the presence of a cycloheptyl group (C7H13) and a trifluoroborate group (BF3) along with a potassium ion (K) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.09 . It is a white to off-white solid and is stored in a freezer . Potassium, as an alkali metal, is highly reactive .

Scientific Research Applications

  • CO2 Separation Membranes : Potassium tetrafluoroborate (KBF4), a compound closely related to Potassium cycloheptyltrifluoroborate, was used as a carrier in CO2 separation membranes. KBF4 was incorporated into a poly(ether-block-amide) membrane, which showed a ninefold improvement in CO2 separation performance compared to pure membranes. This improvement was attributed to the interaction of dissociated potassium ions with CO2 molecules (Lee & Kang, 2021).

  • Suzuki-Miyaura Cross-Coupling Reactions : Potassium alkynyltrifluoroborates, another similar compound, have been used in Suzuki-Miyaura cross-coupling reactions. This process involves coupling potassium alkynyltrifluoroborates with aryl halides or triflates, yielding moderate to excellent yields. These compounds are air- and moisture-stable, which is advantageous for combinatorial chemistry applications (Molander, Katona, & Machrouhi, 2002).

  • Organic Synthesis : Potassium heteroaryltrifluoroborates were used in cross-coupling reactions with aryl and heteroaryl halides, which is an efficient method for installing heterocyclic building blocks onto organic substructures. These reactions yielded good to excellent results (Molander, Canturk, & Kennedy, 2009).

  • Cross-Coupling in Aqueous Media : Potassium aryltrifluoroborates were used in cross-coupling with aryl and heteroaryl chlorides in aqueous media. This process was catalyzed by an oxime-derived palladacycle, demonstrating a phosphine-free condition for the synthesis of biphenyls (Alacid & Nájera, 2008).

  • Manufacture and Industrial Applications : Potassium fluoride, a compound related to this compound, is used in various industrial applications such as silver solder fluxes, polyurethane foam formation, and as a catalyst in other chemical reactions (Papcun, 2000).

  • Agriculture Research : In agriculture, potassium (K) plays a crucial role in soil and plant physiology, impacting crop nutrition and quality. Research emphasizes the need for more understanding of potassium's role in plant stress situations and its relationship with micronutrients (Römheld & Kirkby, 2010).

  • Radical Cyclizations : Potassium heteroaryltrifluoroborates were used in practical radical cyclizations in water, demonstrating their utility in generating polycyclic scaffolds under mild conditions (Lockner, Dixon, Risgaard, & Baran, 2011).

properties

IUPAC Name

potassium;cycloheptyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLVLJWFMWZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718665
Record name Potassium cycloheptyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218908-72-5
Record name Borate(1-), cycloheptyltrifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218908-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium cycloheptyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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